N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-6-propan-2-ylpyridine-3-carboxamide
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Overview
Description
N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-6-propan-2-ylpyridine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring fused with a pyridine ring, both of which are functionalized with isopropyl and carboxamide groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-6-propan-2-ylpyridine-3-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrrolidine ring, which can be synthesized via a cyclization reaction of a suitable precursor. The pyridine ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Example Synthetic Route:
Cyclization: A precursor such as 2,5-dioxo-1-propan-2-ylpyrrolidine is synthesized through a cyclization reaction.
Coupling Reaction: The pyrrolidine derivative is then coupled with a halogenated pyridine derivative using a palladium catalyst under inert conditions.
Functional Group Modification: The resulting intermediate is further functionalized to introduce the isopropyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-6-propan-2-ylpyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary, but typical reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry. It could be tested for its effects on various biological pathways and targets.
Medicine: If the compound shows promising biological activity, it could be developed into a therapeutic agent. Research could focus on its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-6-propan-2-ylpyridine-3-carboxamide would depend on its specific biological activity. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate various biochemical pathways, leading to the observed effects.
Molecular Targets and Pathways:
Enzymes: The compound could inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It could bind to receptors on cell surfaces, triggering signaling cascades.
Nucleic Acids: The compound might interact with DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-6-propan-2-ylpyridine-3-carboxamide can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:
- N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)thiophene-3-carboxamide
- 1-benzyl-N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)cyclobutane-1-carboxamide
These compounds share the pyrrolidine ring and similar functional groups but differ in the nature of the attached aromatic rings or substituents. The unique combination of functional groups in this compound may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research.
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its potential in various scientific fields and develop new applications based on its unique properties.
Properties
IUPAC Name |
N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)-6-propan-2-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-9(2)12-6-5-11(8-17-12)15(21)18-13-7-14(20)19(10(3)4)16(13)22/h5-6,8-10,13H,7H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESXFSZBXXIGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=O)NC2CC(=O)N(C2=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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